

Application Note: Analysis of Piperonyl Acetone by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Piperonyl acetone

Cat. No.: B1233061

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Abstract

This application note details a comprehensive methodology for the identification and quantification of **Piperonyl acetone** using Gas Chromatography-Mass Spectrometry (GC-MS). **Piperonyl acetone**, a compound of interest in various chemical and pharmaceutical fields, can be reliably analyzed using the protocols outlined below. This document provides a complete workflow, from sample preparation to data analysis, and includes a validated GC-MS method with quantitative performance data. The presented protocols are designed to be readily implemented in a laboratory setting for routine analysis and research applications.

Introduction

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a chemical intermediate with applications in the synthesis of various organic compounds. Its accurate detection and quantification are crucial for process monitoring, quality control, and research in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like **Piperonyl acetone**. This note describes a robust GC-MS method for its analysis.

Experimental Protocol

Sample Preparation

A stock solution of **Piperonyl acetone** (1 mg/mL) is prepared in acetone. Working standard solutions are prepared by serial dilution of the stock solution in acetone to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

Table 1: GC-MS Method Parameters

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Program	Initial temperature 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	40-450 amu
Solvent Delay	3 minutes

Data Presentation

The GC-MS analysis of **Piperonyl acetone** under the specified conditions yields a characteristic retention time and mass spectrum.

Table 2: Retention Time and Mass Spectral Data for **Piperonyl Acetone**

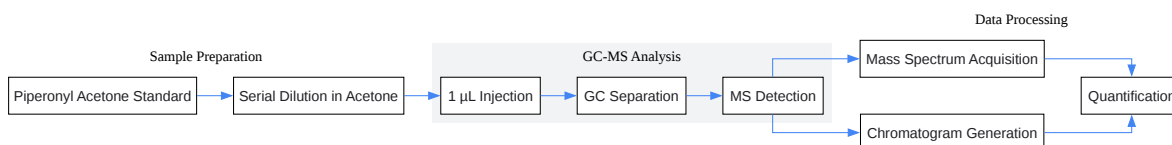
Compound	Retention Time (min)	Key Mass Fragments (m/z) and Relative Intensities
Piperonyl acetone	~12.5	135 (100%), 192 (M+, 61%), 77 (11%), 51 (6%)

Table 3: Method Validation - Quantitative Performance (Hypothetical Data)

Parameter	Result
Linearity (r^2)	> 0.995 (0.1 - 10 µg/mL)
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Recovery	95-105%
Precision (%RSD)	< 5%

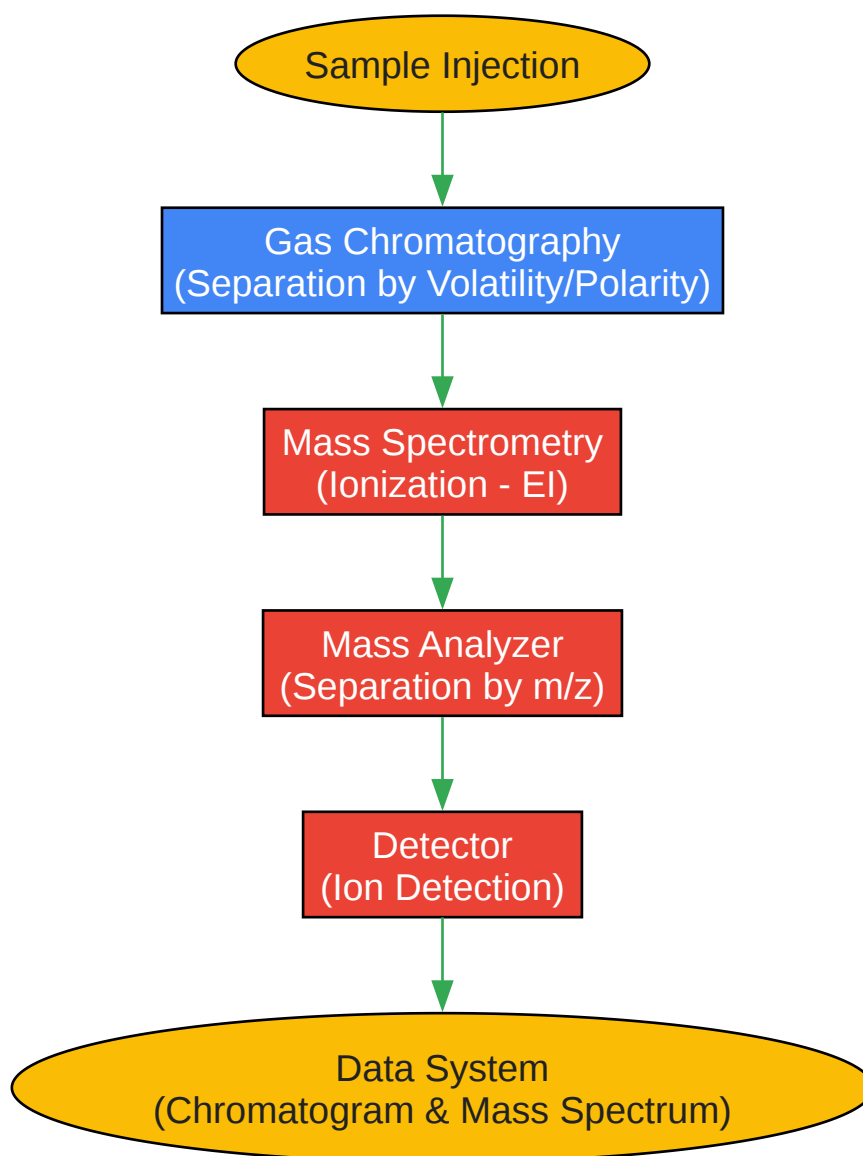
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical process of GC-MS analysis.



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GC-MS Experimental Workflow for **Piperonyl Acetone** Analysis.



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